molecular formula C11H12O3 B3394037 4-(3-Oxobutyl)benzoic acid CAS No. 74248-66-1

4-(3-Oxobutyl)benzoic acid

Cat. No.: B3394037
CAS No.: 74248-66-1
M. Wt: 192.21 g/mol
InChI Key: PJLBHTNCHZROBQ-UHFFFAOYSA-N
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Description

4-(3-Oxobutyl)benzoic acid is a benzoic acid derivative featuring a ketone-bearing butyl chain at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. The compound’s structure combines the carboxylic acid functionality of benzoic acid with a 3-oxobutyl substituent, which introduces both lipophilic and reactive ketone characteristics. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-(3-oxobutyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLBHTNCHZROBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311730
Record name 4-(3-Oxobutyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74248-66-1
Record name 4-(3-Oxobutyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74248-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Oxobutyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-oxobutyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoic acid with 3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Biological Activity

4-(3-Oxobutyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoic acid moiety with a 3-oxobutyl substituent. This unique structure may confer specific biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, preventing substrate interaction and catalytic activity. This is particularly relevant in metabolic pathways involving folate metabolism, where it may affect DNA synthesis and cellular proliferation.
  • Signal Transduction Modulation : It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its derivatives have shown moderate antibacterial activity against Gram-positive bacteria and antifungal effects against Candida albicans .

CompoundActivity TypeTarget OrganismEffectiveness
This compoundAntibacterialGram-positive strainsModerate
This compoundAntifungalCandida albicansModerate

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. It was found to exhibit significant antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as an antimicrobial agent .
  • In Vitro Evaluation :
    Another investigation focused on the cytotoxic effects of this compound on human foreskin fibroblasts. Results showed no significant cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile for further development in therapeutic applications .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and may have implications in aging and cancer biology .
  • Synthesis of Pharmaceutical Compounds : The compound serves as an intermediate in synthesizing Pemetrexed, an antifolate used in cancer treatment. Its role in inhibiting enzymes involved in folate metabolism underscores its significance in pharmacological applications.

Scientific Research Applications

Organic Synthesis

4-(3-Oxobutyl)benzoic acid serves as a versatile reagent in organic synthesis. It is utilized to create more complex organic molecules, acting as an intermediate in various chemical reactions. Its unique functional groups enable it to participate in substitution and addition reactions, expanding its utility in synthetic chemistry.

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceutical agents, particularly as an intermediate in the production of Pemetrexed, an antifolate drug used in cancer treatment. Pemetrexed inhibits enzymes involved in folate metabolism, impacting DNA synthesis and cellular proliferation. The interactions of this compound with biomolecules suggest potential antimicrobial and anticancer properties, although specific studies on its direct biological effects are still limited .

Research indicates that this compound exhibits potential biological activity, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess activity against various bacterial strains.
  • Anticancer Effects : Its involvement in synthesizing Pemetrexed highlights its significance in cancer therapy, particularly regarding its efficacy against tumor cells expressing folate receptors .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Antimicrobial Activity : A study investigated the antimicrobial properties of related compounds derived from benzoic acid derivatives. Results indicated that certain derivatives exhibited moderate antibacterial activity against Gram-positive bacteria .
  • Pharmaceutical Synthesis : Research has detailed the synthesis of Pemetrexed from this compound, emphasizing its role as a key intermediate. The study demonstrated that this compound's structure allows it to effectively inhibit folate-dependent enzymes critical for cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogs with Alkyl/Aryl Substituents

Table 1: Key Structural Analogs of 4-(3-Oxobutyl)benzoic Acid
Compound Name Molecular Formula Substituent(s) Key Properties/Applications References
4-(3-Oxobutyl)phenyl acetate C₁₂H₁₄O₃ Acetylated ester (no free -COOH) Enhanced lipophilicity; prodrug potential
4-Hydroxy-3-prenylbenzoic acid C₁₂H₁₄O₃ Prenyl (-C₅H₇) at meta position Antioxidant activity; natural product origin
3-(3-Methylbutoxy)benzoic acid C₁₂H₁₆O₃ Ether-linked isopentyl chain Increased solubility in organic solvents
4-[(3,3-Dimethyl-1-oxobutyl)amino]benzoic acid C₁₃H₁₇NO₃ Amide-linked dimethylketone Enhanced stability; peptide mimetics

Key Observations :

  • Ester vs. Acid : The acetylated derivative (4-(3-Oxobutyl)phenyl acetate) lacks a free carboxylic acid group, improving membrane permeability but reducing hydrogen-bonding capacity compared to this compound .
  • Prenyl vs. Oxobutyl : 4-Hydroxy-3-prenylbenzoic acid, isolated from fungi, exhibits stronger antioxidant properties due to its conjugated double bonds, whereas the oxobutyl group in the target compound may favor nucleophilic reactions at the ketone .
  • Amide Derivatives : The amide-linked analog () shows increased hydrolytic stability, making it suitable for prolonged biological activity studies .

Functional Group Impact on Physicochemical Properties

Table 2: Functional Group Effects on Solubility and Reactivity
Functional Group Example Compound Solubility (Water) Reactivity Highlights
Free -COOH (acid) This compound Moderate Acid-base reactions; metal coordination
Ester (-COOR) Methyl 4-(4-oxobutyl)benzoate Low Hydrolysis to carboxylic acid; esterification
Ether (-O-) 4-(4-Fluorophenoxy)benzoic acid Low Resistance to hydrolysis; electron-withdrawing effects
Amide (-CONHR) 4-[(3,3-Dimethyl-1-oxobutyl)amino]benzoic acid Moderate Stable under physiological conditions; hydrogen bonding

Key Observations :

  • Ester Derivatives : Lower aqueous solubility compared to the parent acid but improved bioavailability in lipid-rich environments .
  • Electron-Withdrawing Groups: 4-(4-Fluorophenoxy)benzoic acid (melting point 171–175°C) demonstrates increased acidity due to the electron-withdrawing fluorophenoxy group, enhancing its suitability as a catalyst or ligand .

Q & A

Basic: What synthetic routes are commonly employed for 4-(3-Oxobutyl)benzoic acid, and how can reaction conditions be optimized?

This compound is typically synthesized via Friedel-Crafts acylation or alkylation of benzoic acid derivatives. A key step involves introducing the 3-oxobutyl group using acylating agents like diketene or acetylacetone under acidic catalysis. Optimization includes:

  • Temperature control : Maintaining 50–80°C to balance reactivity and minimize side reactions (e.g., over-acylation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalyst choice : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic substitution efficiency .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the product .

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic tools?

Ambiguities in substituent positioning or keto-enol tautomerism can be addressed via:

  • Single-crystal X-ray diffraction (SC-XRD) : SHELXL refines crystal structures by analyzing intensity data and thermal parameters, resolving bond-length discrepancies (e.g., C=O vs. C–O in the oxobutyl group) .
  • Complementary techniques : Pair SC-XRD with spectroscopic data (e.g., NMR) to validate hydrogen bonding patterns. For example, SHELXPRO interfaces with NMR constraints to refine macromolecular interactions .
  • Twinned data handling : SHELXD’s dual-space algorithm resolves pseudo-symmetry in crystals, critical for compounds prone to polymorphism .

Basic: What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies the benzoic acid backbone (δ 12.5 ppm for COOH) and oxobutyl protons (δ 2.5–3.0 ppm for ketone-adjacent CH₂ groups). NOESY confirms spatial proximity of substituents .
  • IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic O–H) .
  • Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₁₂O₃ at 193.0865 Da) .

Advanced: How do computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : B3LYP/6-311+G(d,p) models electron localization function (ELF) to map nucleophilic/electrophilic sites. For example, the ketone group’s electrophilicity drives Michael addition reactions .
  • Molecular docking : Predicts binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina. Parameters include Gibbs free energy (ΔG) and hydrogen-bonding interactions .
  • Solvent effect modeling : COSMO-RS simulations assess solubility and stability in polar vs. nonpolar media, guiding solvent selection for synthesis .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (irritant risk) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation of volatile intermediates (e.g., acyl chlorides) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (vermiculite) .

Advanced: How can researchers address contradictions between spectroscopic and crystallographic data?

  • Case example : If NMR suggests keto-enol tautomerism but SC-XRD shows a single conformation:
    • Dynamic NMR : Variable-temperature studies detect tautomer interconversion rates .
    • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) stabilizing one tautomer in the solid state .
    • Theoretical validation : Compare DFT-optimized tautomer energies with experimental data to identify the dominant form .

Advanced: What strategies improve the yield of this compound in multi-step syntheses?

  • Protection/deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions during acylation. Deprotect with LiOH/THF/water .
  • Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., acylation), reducing decomposition .
  • In situ monitoring : Use FTIR or Raman probes to track reaction progress and terminate at optimal conversion .

Basic: How is this compound utilized as a building block in medicinal chemistry?

  • Prodrug design : The carboxylic acid group facilitates conjugation with bioactive moieties (e.g., via ester linkages) for targeted drug delivery .
  • Enzyme inhibition studies : Derivatives are screened against cyclooxygenase (COX) or kinases using fluorescence-based assays .

Advanced: What experimental designs validate the biological activity of this compound derivatives?

  • Dose-response assays : IC₅₀ values for cytotoxicity (MTT assay on cancer cell lines) and selectivity indices (normal vs. malignant cells) .
  • Metabolic stability : Microsomal incubation (e.g., rat liver S9 fraction) measures half-life (t₁/₂) and identifies metabolic hotspots (e.g., ketone reduction) .
  • In vivo models : Zebrafish embryos assess bioavailability and toxicity before murine studies .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric effects : Ortho-substituents on the benzoic acid hinder Suzuki-Miyaura coupling; meta-substitution improves accessibility .
  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) activate the aryl ring for nucleophilic aromatic substitution, while electron-donating groups (–OCH₃) favor electrophilic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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